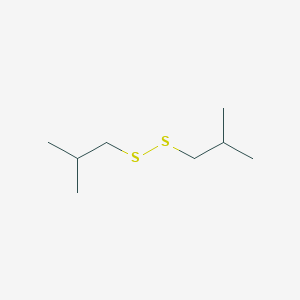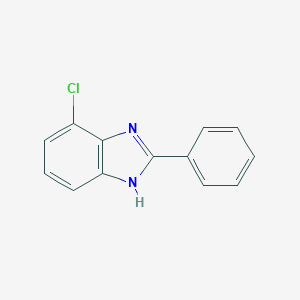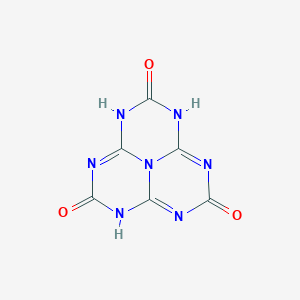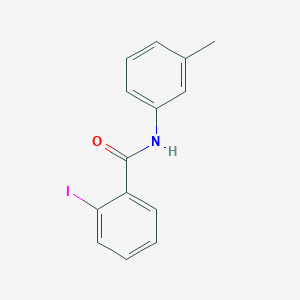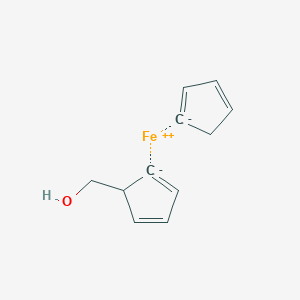
Ferrocenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocenemethanol, also known as FcMeOH, is a compound with the empirical formula C11H12FeO . It is commonly used as a water-soluble ferrocene-based reference redox system in electrochemical studies . It is also used in the synthesis of ferrocenylmethoxy-isatins, which are potent antiproliferative agents .
Molecular Structure Analysis
The molecular weight of Ferrocenemethanol is 216.06 . Its molecular structure consists of an iron atom sandwiched between two cyclopentadienyl rings, with a methanol group attached .Chemical Reactions Analysis
Ferrocenemethanol has been studied in a range of room-temperature ionic liquids (RTILs) using cyclic voltammetry, chronoamperomery, and scanning electrochemical microscopy (SECM) . The diffusion coefficient of FcMeOH, measured using chronoamperometry, decreased with increasing RTIL viscosity .Physical And Chemical Properties Analysis
Ferrocenemethanol is a solid substance with a melting point of 79-81 °C (lit.) . It is partly soluble in water and methanol . The diffusion coefficient of FcMeOH, measured using chronoamperometry, decreased with increasing RTIL viscosity .Aplicaciones Científicas De Investigación
C11H12FeO C_{11}H_{12}FeO C11H12FeO
, is a ferrocene derivative that has found numerous applications across various scientific disciplines due to its unique properties. Below is a comprehensive analysis of six distinct applications of Ferrocenemethanol in scientific research:Electrochemical Studies
Ferrocenemethanol serves as a water-soluble ferrocene-based reference redox system in electrochemical studies . Its stability and reversible redox behavior make it an ideal candidate for investigating electrochemical processes. Researchers utilize it to study electron transfer mechanisms and develop new electrochemical sensors.
Antiproliferative Agents
In medicinal chemistry, Ferrocenemethanol is used in the synthesis of ferrocenylmethoxy-isatins . These compounds are potent antiproliferative agents, which means they have the ability to inhibit the growth and proliferation of cancer cells, making them valuable in cancer research and drug development.
Biosensing Applications
The compound’s ability to form conjugates with carbohydrates allows for the creation of ferrocene-carbohydrate conjugates . These conjugates are employed in biosensing applications, where they can be used to detect biological molecules, offering a promising approach for the development of new biosensors.
Polymer Chemistry
Ferrocenemethanol plays a role in polymer chemistry, particularly in the creation of redox dynamic polymers and dendrimers . These polymers exhibit unique electronic properties that can be manipulated through redox reactions, making them useful in smart materials and nanotechnology.
Material Science
In material science, Ferrocenemethanol derivatives act as bioreceptors . They are incorporated into materials to detect and bind specific biological substances, which is crucial for the development of diagnostic tools and targeted drug delivery systems.
Asymmetric Catalysis
Ferrocenemethanol is involved in asymmetric catalysis . It is used to create chiral environments that enable the synthesis of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.
Safety And Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ferrocenemethanol can be achieved through a Grignard reaction followed by an acid-catalyzed hydrolysis.", "Starting Materials": ["Ferrocene", "Methylmagnesium bromide", "Water", "Hydrochloric acid"], "Reaction": [ "Step 1: Preparation of Grignard reagent by reacting Ferrocene with Methylmagnesium bromide in anhydrous ether solvent.", "Step 2: Addition of the resulting Grignard reagent to water to yield Ferrocenemethanol.", "Step 3: Acid-catalyzed hydrolysis of Ferrocenemethanol using hydrochloric acid." ] } | |
Número CAS |
1273-86-5 |
Nombre del producto |
Ferrocenemethanol |
Fórmula molecular |
C11H12FeO 10* |
Peso molecular |
216.06 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+) |
InChI |
InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2 |
Clave InChI |
BABNBVAUPOJYIM-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2] |
SMILES canónico |
[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe] |
Origen del producto |
United States |
Q & A
A: Ferrocenemethanol (FcMeOH) serves as a versatile redox probe in electrochemical studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its well-defined, one-electron, chemically reversible redox behavior makes it ideal for characterizing electrode materials, investigating electron transfer kinetics, and developing electrochemical sensors. [, , , , ]
A: Ferrocenemethanol consists of a ferrocene moiety (two cyclopentadienyl rings bound to an iron atom) with a hydroxymethyl group attached to one of the rings. [, , ] The ferrocene group readily undergoes a reversible one-electron oxidation to form the ferrocenium cation, giving rise to its characteristic electrochemical behavior. [, , ]
A: The diffusion coefficient of FcMeOH is a crucial parameter in understanding its mass transport properties in various media. [, , ] Researchers have investigated its diffusion in room-temperature ionic liquids (RTILs), revealing a dependence on viscosity and providing insights into the liquid structure. [] This information is valuable for optimizing electrochemical applications involving RTILs.
A: FcMeOH is extensively employed as a mediator in SECM, a technique for characterizing surfaces and studying localized electrochemical activity. [, , , , , , ] Its ability to undergo reversible redox reactions enables feedback and generation-collection modes, allowing researchers to map variations in electrochemical activity, quantify reaction intermediates, and study reaction mechanisms. [, ]
A: Yes, FcMeOH can be immobilized on electrode surfaces to create modified electrodes. [, , , , ] For instance, it has been grafted onto glassy carbon electrodes for enhanced detection of other analytes, [] attached to gold surfaces to quantify intermolecular hydrogen bonding, [] and used in carbon nanotube-based electrodes for molecular electronics. []
A: A range of electrochemical and spectroscopic techniques are used to study FcMeOH. These include: * Cyclic Voltammetry (CV): For characterizing electrochemical behavior, determining diffusion coefficients, and studying adsorption processes. [, , , , , , , , , ] * Chronoamperometry: For measuring diffusion coefficients and investigating mass transport. [] * Scanning Electrochemical Microscopy (SECM): For imaging localized electrochemical activity, studying reaction kinetics, and quantifying reaction intermediates. [, , , , , , ] * Spectroelectrochemistry: For correlating optical and electrochemical changes during redox reactions. [, , ] * Fourier Transformed Alternating Current Voltammetry: For studying electron transfer kinetics and catalytic mechanisms. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)






